molecular formula C7H5ClO2 B095410 2-Chloro-6-hydroxybenzaldehyde CAS No. 18362-30-6

2-Chloro-6-hydroxybenzaldehyde

Cat. No.: B095410
CAS No.: 18362-30-6
M. Wt: 156.56 g/mol
InChI Key: MVTWVXYIKIVAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-hydroxybenzaldehyde, also known as 6-chlorosalicylaldehyde, is an organic compound with the molecular formula C7H5ClO2. It is a derivative of salicylaldehyde, where a chlorine atom is substituted at the second position of the benzene ring. This compound is a white to light yellow crystalline solid with a melting point of 51-55°C .

Scientific Research Applications

2-Chloro-6-hydroxybenzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its use in developing new therapeutic agents, particularly for its role in synthesizing Schiff bases with potential medicinal properties.

    Industry: It serves as a precursor in the manufacture of dyes, pigments, and other industrial chemicals

Safety and Hazards

2-Chloro-6-hydroxybenzaldehyde is classified as a combustible liquid. It can cause skin and eye irritation and may be harmful if inhaled. It may also cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of salicylaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the ortho position relative to the hydroxyl group .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. One such method includes the use of phosphorus pentachloride (PCl5) as a chlorinating agent, followed by hydrolysis to yield the desired aldehyde .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 2-chloro-6-hydroxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-chloro-6-hydroxybenzaldehyde involves its ability to form Schiff bases with primary amines. These Schiff bases exhibit various biological activities, including antioxidant properties. The compound’s hydroxyl and aldehyde groups play crucial roles in its reactivity, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

  • 2-Chloro-4-hydroxybenzaldehyde
  • 3-Chloro-2-hydroxybenzaldehyde
  • 4-Chloro-3-hydroxybenzaldehyde

Comparison: 2-Chloro-6-hydroxybenzaldehyde is unique due to the position of the chlorine and hydroxyl groups on the benzene ring, which influences its reactivity and the types of reactions it undergoes. For example, 2-chloro-4-hydroxybenzaldehyde has different reactivity patterns due to the different positions of substituents, affecting its chemical behavior and applications .

Properties

IUPAC Name

2-chloro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTWVXYIKIVAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336015
Record name 2-chloro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18362-30-6
Record name 2-chloro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium hydroxide (10 g) was added slowly to a stirred solution of 2-chloro-6-fluoro-benzaldehyde (14.0 g, 88.3 mmol) in dimethylsulfoxide (20 mL) at 0° C., the reaction mixture was warmed to room temperature and stirred for 18 h. The reaction mixture was diluted with water (100 mL) and acidified to pH 2 with concentrated HCl. The precipitates were filtered, washed with water (2×100 mL) and dried over anhydrous sodium sulfate, to give a residue which was used directly in the next step. Yield: 8.5 g (62%). 1H NMR (400 MHz, CDCl3) δ ppm 6.85-7.02 (m, 2H) 7.39-7.47 (m, 1H) 10.41 (s, 1H) 11.95 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-6-fluorobenzaldehyde (2.44 g, 15.4 mmol) in DMSO (20 mL) at 0° C. was added potassium hydroxide (2.23 g, 33.8 mmol) slowly. The reaction mixture was allowed to stir and warm to rt overnight and then diluted with water (65 mL). The mixture was acidified to pH<1 with conc. HCl. A white solid formed and was filtered, washed with water, and dried to give 2-chloro-6-hydroxybenzaldehyde (1.48 g, 61%). LCMS: (FA) ES-155.0.
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-hydroxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-hydroxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.